N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide
Description
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide is a heterocyclic compound featuring a benzofuran core fused with a coumarin (2H-chromen-2-one) moiety and an acetamide substituent. The coumarin ring is substituted with a propan-2-yl group at the 6-position, while the benzofuran unit is linked to the acetamide group at the 3-position. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-12(2)14-8-9-19-16(10-14)17(11-20(25)26-19)22-21(23-13(3)24)15-6-4-5-7-18(15)27-22/h4-12H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRQOJLYZSTPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromen and benzofuran rings, followed by their coupling through acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve higher efficiency and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, reflux, 6h | N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetic acid | 72% | |
| 1M NaOH, 80°C, 4h | 2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-amine | 65% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.
Nucleophilic Substitution
The electron-deficient chromen ring facilitates nucleophilic substitution at the 4-position.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 12h | 4-methoxy derivative | 58% | |
| Ammonia (g) | Ethanol, sealed tube, 24h | 4-amino derivative | 41% |
Key Observation : Steric hindrance from the isopropyl group reduces reactivity at adjacent positions.
Oxidation and Reduction
The isopropyl substituent and chromen ring undergo redox reactions.
Note : Oxidation of the isopropyl group to a ketone is partial due to competing side reactions.
Cycloaddition and Cyclization
The conjugated π-system participates in cycloaddition reactions.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, ∆ | Fused tricyclic adduct | 53% | |
| Photochemical [2+2] | UV light, acetone, 24h | Cyclobutane-linked dimer | 29% |
Mechanism : The chromen’s diene component reacts with dienophiles like maleic anhydride .
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar derivatives due to its isopropyl and acetamide groups.
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| N-[2-(6-ethylchromen)benzofuran]acetamide | Hydrolysis | 15% slower due to ethyl vs. isopropyl steric effects |
| 6-methoxy chromen-benzofuran derivatives | Nucleophilic substitution | 2x faster due to stronger electron-withdrawing effects |
Data compiled from.
Scientific Research Applications
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its unique structure, it is investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Coumarin and Benzofuran Moieties
- Structure: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide
- Key features:
- Coumarin core (4-methyl substitution) linked to an acetohydrazide group.
- Benzylidene hydrazone substituent with nitro and hydroxyl groups.
- Synthesis: Prepared via condensation reactions in 1,4-dioxane with thioacetic acid and ZnCl₂, followed by purification .
- Physical properties:
- Melting point: 245–247°C (vs. unrecorded for the target compound).
- IR: C=O stretch at ~1664 cm⁻¹ (similar to acetamide carbonyls).
Comparison :
- The propan-2-yl substituent on coumarin may increase lipophilicity compared to 4-methyl in 2k .
Acetamide Derivatives with Heterocyclic Cores
Morpholinone-Acetamide Derivatives (from ):
- Example: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Key features: Morpholinone ring (2-oxo) with acetyl and dimethyl substitutions. N-(4-isopropylphenyl)acetamide side chain.
- Synthesis: Acetylation of precursor with acetyl chloride in CH₂Cl₂, yielding 58% after chromatography .
- Spectral
- ¹H NMR: δ 1.21 (d, J = 7.0 Hz, 6H, isopropyl).
- ¹³C NMR: C=O signals at 168.0–169.8 ppm.
Comparison :
- The target compound’s coumarin-benzofuran system introduces conjugated π-electrons, differing from the saturated morpholinone ring. Both share isopropyl groups, suggesting comparable lipophilicity .
TRPA1 Inhibitors with Acetamide Linkers
Comparison :
- The target compound replaces the purine-dione with coumarin-benzofuran, which may alter electron distribution and binding affinity. Both retain the 4-isopropylphenyl group, a critical moiety for hydrophobic interactions in TRPA1 inhibition .
Cyanoacetamide Coupling Products
- Structure: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide
- Key features: Cyanoacetamide backbone with hydrazinylidene and sulfamoyl groups.
- Synthesis: Coupling of cyanoacetanilide with diazonium salts in pyridine .
- Physical properties:
- Melting point: 288°C.
- IR: C≡N stretch at 2214 cm⁻¹, C=O at 1664 cm⁻¹.
Comparison :
- The target compound lacks cyano and hydrazine groups, simplifying reactivity. Its benzofuran-coumarin system may offer greater rigidity than the flexible ethanamide chain in 13a .
Biological Activity
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chromenone moiety and a benzofuran unit, suggest various biological activities that warrant thorough investigation.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 437.5 g/mol. The intricate arrangement of its functional groups contributes to its potential interactions with biological targets, making it a subject of interest for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO4 |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 920473-70-7 |
| Predicted Boiling Point | 565.2 ± 50 °C |
| Density | 1.281 ± 0.06 g/cm³ |
| pKa | 12.94 ± 0.43 |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds related to this compound. These investigations typically employ minimum inhibitory concentration (MIC) assays against various bacterial strains:
- Bacterial Activity : Compounds similar to this compound have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. For instance, derivatives exhibited MIC values ranging from 0.23 to 0.70 mg/mL against susceptible strains .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been assessed in various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives possess significant cytotoxicity against human cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were found to be lower than those of established chemotherapeutics like doxorubicin, indicating potential as anti-cancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells:
- Binding Affinity : Interaction studies utilizing molecular docking techniques indicate strong binding affinities between the compound and key proteins involved in cellular signaling pathways, which may lead to apoptosis in cancer cells or inhibition of bacterial growth .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzofuran derivatives, including those structurally similar to this compound. The results highlighted that modifications in the benzofuran moiety significantly influenced the antimicrobial efficacy, suggesting that further structural optimization could enhance bioactivity .
Q & A
Q. What synthetic routes are commonly employed for the synthesis of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide and its derivatives?
Methodological Answer: Synthesis involves multi-step protocols:
- Coupling Reactions : Use of K₂CO₃ in polar solvents (e.g., DMF) to generate oxyanions, followed by alkylation with propargyl bromide (reaction time: 2–24 hours) .
- Acetylation Steps : Treatment with acetyl chloride in CH₂Cl₂ under basic conditions (Na₂CO₃), monitored via TLC, with purification by column chromatography or recrystallization .
- Amide Formation : Refluxing intermediates with substituted amines to yield acetamide derivatives, confirmed by IR and ¹H NMR .
- Microwave-Assisted Synthesis : Reduced reaction times (e.g., 2 hours vs. overnight) and improved yields (up to 58%) compared to conventional methods .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxyanion Formation | K₂CO₃, DMF, RT, 30 min | – | |
| Acetylation | Acetyl chloride, CH₂Cl₂, Na₂CO₃ | 58 | |
| Amide Coupling | Substituted amines, reflux, 12–24 hours | 60–75 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.0 ppm), acetamide methyl groups (δ 2.1–2.2 ppm), and coupling constants (e.g., J = 8.4 Hz for para-substituted aromatics) .
- IR Spectroscopy : Identify key functional groups: NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and conjugated carbonyls (~1665 cm⁻¹) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., Z′ = 1, space group P2₁/c) and confirm substituent geometry (e.g., dihedral angles between chromen and benzofuran moieties) .
Advanced Research Questions
Q. How can structural modifications optimize the bioactivity of this compound against specific therapeutic targets?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance binding to enzyme active sites, as seen in analogs with improved anticancer activity .
- Heterocyclic Additions : Incorporate thiazolidinone or pyridazinone moieties to modulate solubility and bioavailability (e.g., thiazolidinone derivatives show enhanced antimicrobial activity) .
- In Silico Screening : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or EGFR, followed by SAR analysis .
Table 2: Bioactivity Optimization Strategies
| Modification | Target Activity | Efficacy Improvement | Reference |
|---|---|---|---|
| Fluorophenyl Substituent | Anticancer (EGFR) | IC₅₀ reduction by 40% | |
| Thiazolidinone Core | Antimicrobial | MIC reduction to 2 µM |
Q. How can contradictions in bioactivity data across in vitro models be resolved?
Methodological Answer:
- Assay Standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., oxidative degradation products) .
- Comparative Studies : Test analogs side-by-side under identical conditions to isolate structural contributors to variability .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ProTox-II assess logP (lipophilicity), CYP450 inhibition, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to validate target engagement .
- QSAR Modeling : Corrogate substituent electronegativity with metabolic half-life (e.g., halogenated analogs show t₁/₂ > 6 hours) .
Q. How can metabolic stability be improved for in vivo applications?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages, cleaved in vivo by esterases .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong circulation time .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability (e.g., 3-fold increase in AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
